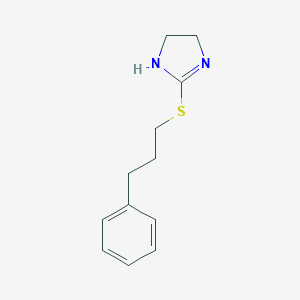![molecular formula C19H27N3O2 B241100 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol, also known as MQAE, is a fluorescent dye that is commonly used in scientific research. It is a highly sensitive probe that can be used to measure the concentration of chloride ions in various biological systems. MQAE has been widely used in the field of biology and chemistry due to its unique properties and applications.
科学的研究の応用
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used extensively in scientific research to study the transport of chloride ions across cell membranes. It has also been used to measure the activity of chloride channels and transporters in various biological systems. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used in the field of biochemistry to study the binding of proteins to chloride ions.
作用機序
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol functions as a fluorescent probe that is sensitive to changes in the concentration of chloride ions. When 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol binds to chloride ions, the fluorescent properties of the molecule change, allowing researchers to measure the concentration of chloride ions in a given system.
生化学的および生理学的効果
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been shown to have minimal biochemical and physiological effects on biological systems. It does not affect the function of chloride channels or transporters and does not interfere with other biological processes.
実験室実験の利点と制限
One of the main advantages of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in lab experiments is its high sensitivity and specificity for chloride ions. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, one limitation of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol is that it requires specialized equipment to measure fluorescence, which can be expensive and difficult to obtain.
将来の方向性
There are several future directions for the use of 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in scientific research. One potential application is the study of chloride transport in disease states, such as cystic fibrosis. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol could be used to study the effects of various drugs on chloride transport and channel function. Finally, the development of new fluorescent probes with improved properties could lead to even more sensitive and specific measurements of chloride ions in biological systems.
合成法
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol can be synthesized using a multi-step reaction process. The first step involves the reaction of 6-bromo-2-methyl-4-quinolinol with dimethylamine to form the corresponding dimethylamino derivative. The second step involves the reaction of this intermediate with 2,6-dimethyl-4-morpholinecarboxaldehyde to form the final product, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol.
特性
製品名 |
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol |
|---|---|
分子式 |
C19H27N3O2 |
分子量 |
329.4 g/mol |
IUPAC名 |
6-(dimethylamino)-3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H27N3O2/c1-12-9-22(10-13(2)24-12)11-17-14(3)20-18-7-6-15(21(4)5)8-16(18)19(17)23/h6-8,12-13H,9-11H2,1-5H3,(H,20,23) |
InChIキー |
WGZLIIHQIYQQED-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
正規SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)

![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)